4-nitro-2-(oxan-4-ylamino)benzoic acid
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Overview
Description
4-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound with a complex structure that includes a nitro group, an oxan-4-ylamino group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-nitro-2-(oxan-4-ylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the introduction of the oxan-4-ylamino group through a substitution reaction. The final step involves the formation of the benzoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-nitro-2-(oxan-4-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxan-4-ylamino group can be substituted with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-nitro-2-(oxan-4-ylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxan-4-ylamino group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
4-nitro-2-(oxan-4-ylamino)benzoic acid can be compared with similar compounds such as:
4-nitrobenzoic acid: Lacks the oxan-4-ylamino group, making it less complex.
2-amino-4-nitrobenzoic acid: Contains an amino group instead of the oxan-4-ylamino group.
4-nitro-3-(octanoyloxy)benzoic acid: Has a different substituent group, leading to different properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-nitro-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)10-2-1-9(14(17)18)7-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16) |
InChI Key |
KGRLYVDLVXIAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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